molecular formula C17H16N2OS B5327942 N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B5327942
M. Wt: 296.4 g/mol
InChI Key: SRQBELXMGIWYKN-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenylamine with 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It is used in the design of molecules that can modulate biological pathways, making it a candidate for drug discovery .

Medicine: The compound’s unique structure allows it to interact with specific enzymes and receptors, making it a potential lead compound in the development of new therapeutic agents. It has shown promise in preliminary studies for its anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The cyanophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • N-(2-cyanophenyl)-benzamide
  • N-(2-cyanophenyl)-thiophene-2-carboxamide
  • N-(2-cyanophenyl)-pyrrole-2-carboxamide

Comparison: Compared to these similar compounds, N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exhibits unique properties due to the presence of the tetrahydrobenzothiophene core. This core structure enhances its stability and reactivity, making it more suitable for certain applications in pharmaceuticals and materials science .

Properties

IUPAC Name

N-(2-cyanophenyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11-6-7-15-13(8-11)9-16(21-15)17(20)19-14-5-3-2-4-12(14)10-18/h2-5,9,11H,6-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQBELXMGIWYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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